4,4-Difluoro-1-(3-fluorophenyl)cyclohexanamine hydrochloride
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Overview
Description
4,4-Difluoro-1-(3-fluorophenyl)cyclohexanamine hydrochloride is a chemical compound with the molecular formula C12H15ClF3N and a molecular weight of 265.70 g/mol . This compound is characterized by the presence of fluorine atoms on both the cyclohexane ring and the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-(3-fluorophenyl)cyclohexanamine hydrochloride typically involves the following steps:
Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring, which can be achieved through various cyclization reactions.
Introduction of Fluorine Atoms: Fluorine atoms are introduced to the cyclohexane ring and the phenyl ring through fluorination reactions. This can be done using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-(3-fluorophenyl)cyclohexanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclohexanamine derivatives.
Scientific Research Applications
4,4-Difluoro-1-(3-fluorophenyl)cyclohexanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-(3-fluorophenyl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain receptors or enzymes, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Difluoro-1-phenylcyclohexanamine hydrochloride
- 4-Fluoro-1-(3-fluorophenyl)cyclohexanamine hydrochloride
- 1-(3-Fluorophenyl)cyclohexanamine hydrochloride
Uniqueness
4,4-Difluoro-1-(3-fluorophenyl)cyclohexanamine hydrochloride is unique due to the presence of multiple fluorine atoms, which can significantly alter its chemical properties, reactivity, and biological activity compared to similar compounds. The specific arrangement of fluorine atoms can enhance its stability, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
4,4-difluoro-1-(3-fluorophenyl)cyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N.ClH/c13-10-3-1-2-9(8-10)11(16)4-6-12(14,15)7-5-11;/h1-3,8H,4-7,16H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECGRXCGMGFRBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(C2=CC(=CC=C2)F)N)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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